molecular formula C8H15BrO2 B15304546 2-Bromoethyl 2-ethylbutanoate CAS No. 6955-02-8

2-Bromoethyl 2-ethylbutanoate

Cat. No.: B15304546
CAS No.: 6955-02-8
M. Wt: 223.11 g/mol
InChI Key: XXRRZHFFDDURDA-UHFFFAOYSA-N
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Description

2-Bromoethyl 2-ethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its bromine atom attached to an ethyl group, which is further connected to an ethylbutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethyl 2-ethylbutanoate can be synthesized through the esterification of 2-bromoethanol with 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 2-ethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted ethylbutanoates.

    Elimination Reactions: Alkenes.

    Reduction: 2-Ethylbutanol.

Scientific Research Applications

2-Bromoethyl 2-ethylbutanoate finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2-ethylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations and modifications of organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethyl acetate
  • 2-Bromoethyl propanoate
  • 2-Bromoethyl butanoate

Comparison

Compared to similar compounds, 2-Bromoethyl 2-ethylbutanoate is unique due to the presence of the ethyl group on the butanoate moiety. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Additionally, the compound’s specific molecular structure may impart distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

6955-02-8

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2-bromoethyl 2-ethylbutanoate

InChI

InChI=1S/C8H15BrO2/c1-3-7(4-2)8(10)11-6-5-9/h7H,3-6H2,1-2H3

InChI Key

XXRRZHFFDDURDA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCCBr

Origin of Product

United States

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